![molecular formula C8H16N2O4 B061316 Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- CAS No. 171612-78-5](/img/structure/B61316.png)
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been found to inhibit the activity of NF-κB, which is a transcription factor involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been found to reduce inflammation in animal models. It has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for the study of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-. One direction is the development of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- derivatives with improved potency and selectivity. Another direction is the investigation of the potential of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- as a treatment for other diseases, such as neurodegenerative disorders. Additionally, the investigation of the mechanism of action of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- and its potential interactions with other compounds is an important future direction.
Conclusion:
In conclusion, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- and its derivatives as therapeutic agents.
Métodos De Síntesis
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- can be synthesized using a variety of methods. One of the most common methods is the reaction between methyl isocyanate and hydroxylamine. Another method involves the reaction between carbonyl diimidazole and hydroxylamine. These methods result in the formation of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- as a white crystalline powder.
Aplicaciones Científicas De Investigación
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been extensively studied in the field of medicinal chemistry due to its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
Número CAS |
171612-78-5 |
|---|---|
Nombre del producto |
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- |
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5(6(11)10-13)9-7(12)14-8(2,3)4/h5,13H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
Clave InChI |
HBFDUJZFUCYOBH-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C(=O)NO)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NO)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NO)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



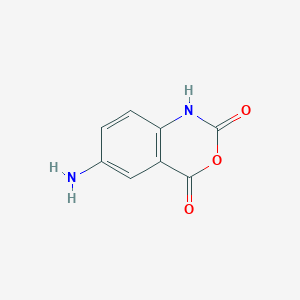
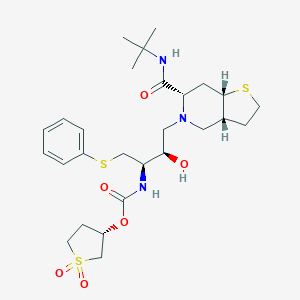
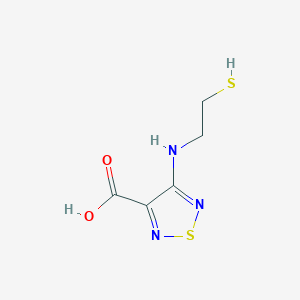
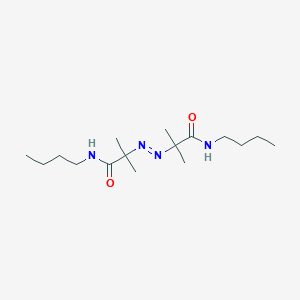
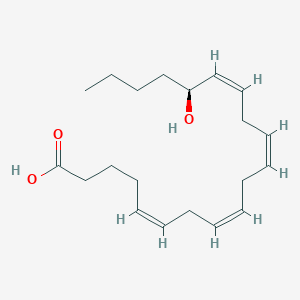
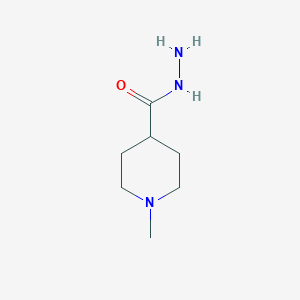
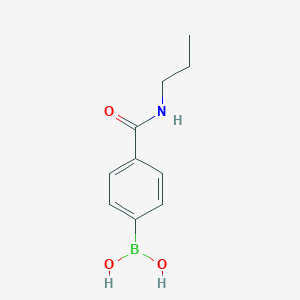
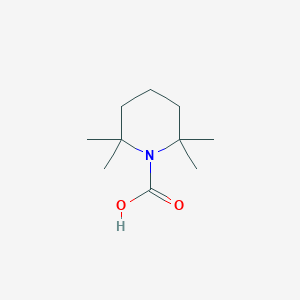
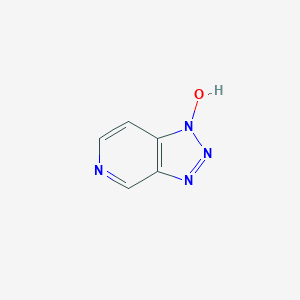
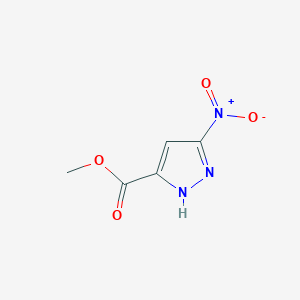
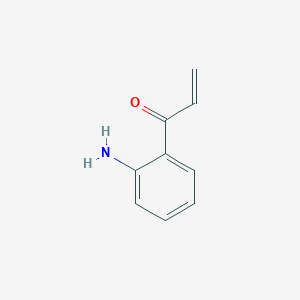
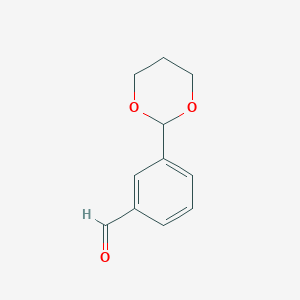
![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)
![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)